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Compound of Interest

Compound Name: 1-Cyclopropyl-1-phenylethanol

Cat. No.: B1583672 Get Quote

A Technical Guide to the Spectroscopic Characterization of 1-Cyclopropyl-1-phenylethanol

Introduction
1-Cyclopropyl-1-phenylethanol is a tertiary alcohol featuring a unique combination of a

phenyl ring, a cyclopropyl group, and a methyl group all attached to a single carbinol carbon.

This structure presents an interesting case for spectroscopic analysis, as the electronic and

steric interactions between these moieties give rise to a distinct spectral fingerprint. This guide

provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for this compound. Understanding these spectroscopic

characteristics is crucial for researchers in organic synthesis, medicinal chemistry, and

materials science for reaction monitoring, quality control, and structural confirmation.

The methodologies and interpretations presented herein are grounded in fundamental

principles of spectroscopy and are supplemented with comparative data from structurally

related analogs to provide a comprehensive analytical framework.

Molecular Structure and Key Features
The central analytical challenge is to unambiguously identify the signals corresponding to each

distinct functional group and to understand how their chemical environments influence their

spectral properties.
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Section 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 1-Cyclopropyl-1-phenylethanol, both ¹H and ¹³C NMR will provide

critical information on the number of unique protons and carbons, their connectivity, and their

chemical environments.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be complex in the upfield region due to the cyclopropyl

protons and will show characteristic aromatic signals. The absence of a proton on the carbinol

carbon is a key feature for a tertiary alcohol.
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Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Assignment
Rationale for

Assignment

~ 7.20 - 7.50 Multiplet 5H Ar-H

The five protons

of the

monosubstituted

phenyl ring will

appear as a

complex multiplet

in the typical

aromatic region.

~ 1.90 Singlet 1H -OH

The hydroxyl

proton is a

singlet and its

chemical shift

can vary

depending on

concentration

and solvent.

~ 1.50 Singlet 3H -CH₃

The methyl

protons are

deshielded by

the adjacent

phenyl ring and

oxygen atom,

appearing as a

singlet.

~ 1.10 - 1.30 Multiplet 1H Cyclopropyl-CH

The single proton

on the carbon of

the cyclopropyl

ring attached to

the carbinol

center.

~ 0.20 - 0.60 Multiplet 4H Cyclopropyl-CH₂ The four protons

of the two CH₂
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groups in the

cyclopropyl ring

are highly

shielded and

appear far

upfield as

complex

multiplets.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will confirm the presence of all 11 carbon atoms in their unique

chemical environments.

Predicted Chemical Shift (δ,

ppm)
Assignment Rationale for Assignment

~ 145 - 148 Quaternary Ar-C

The ipso-carbon of the phenyl

ring, attached to the carbinol

center.

~ 128.0 Ar-CH
Aromatic carbons ortho and

para to the substituent.

~ 127.0 Ar-CH
Aromatic carbon meta to the

substituent.

~ 75 - 78 Quaternary Carbinol-C

The tertiary carbinol carbon,

deshielded by the oxygen and

phenyl group.

~ 25 - 28 -CH₃ The methyl carbon.

~ 18 - 22 Cyclopropyl-CH
The methine carbon of the

cyclopropyl ring.

~ 1 - 5 Cyclopropyl-CH₂

The two equivalent methylene

carbons of the cyclopropyl ring,

appearing at a very high field.
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Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra for a compound like 1-Cyclopropyl-
1-phenylethanol is as follows:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (δ 0.00 ppm).

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the

instrument to ensure high resolution and a homogeneous magnetic field.

¹H NMR Acquisition:

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

Set the spectral width to cover a range from -1 to 10 ppm.

Use a relaxation delay of 2-5 seconds.

Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover a range from 0 to 200 ppm.

Use a longer relaxation delay (e.g., 5-10 seconds) to ensure quantitative observation of all

carbon signals, including quaternary carbons.

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS

signal.
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Structural Elucidation Workflow
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¹H NMR Analysis

¹³C NMR Analysis

Integration Values
(Proton Count)

Proposed Structure:
1-Cyclopropyl-1-phenylethanol

Confirms H count per group

Multiplicity
(Neighboring Protons) Establishes H-H connectivity

Chemical Shift
(Electronic Environment)

Identifies functional group proximity

Number of Signals
(Unique Carbons)

Confirms total unique carbons

Chemical Shift
(Functional Groups)

Identifies C functional groups
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[C₁₁H₁₄O]⁺˙
m/z = 162

(Molecular Ion)

[M - CH₃]⁺
m/z = 147

- •CH₃

[M - C₃H₅]⁺
m/z = 121

- •C₃H₅

[PhCO]⁺
m/z = 105

- CH₄ (rearrangement)

[Ph]⁺
m/z = 77

- CO
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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